Cas no 1353997-67-7 ([(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester)

[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester is a chiral intermediate with applications in pharmaceutical synthesis, particularly in the development of enantioselective compounds. Its structure features a pyrrolidine ring with a chloroacetyl group and a benzyl-protected carbamate, making it valuable for constructing complex molecules with defined stereochemistry. The chloroacetyl moiety offers reactivity for further functionalization, while the benzyl ester provides stability under various conditions. This compound is particularly useful in peptidomimetics and protease inhibitor research, where precise stereocontrol is critical. Its high purity and well-defined stereochemistry ensure reproducibility in synthetic routes, supporting efficient scale-up for drug discovery and development.
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester structure
1353997-67-7 structure
商品名:[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester
CAS番号:1353997-67-7
MF:C16H21ClN2O3
メガワット:324.802543401718
CID:2159845

[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester 化学的及び物理的性質

名前と識別子

    • [(S)-1-(2-chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester
    • (S)-Benzyl ((1-(2-chloroacetyl)pyrrolidin-2-yl)methyl)(methyl)carbamate
    • AM95478
    • [(S)-1-(2-Chloroacetyl)pyrrolidin-2-ylmethyl]methylcarbamic acid benzyl ester
    • [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester
    • インチ: 1S/C16H21ClN2O3/c1-18(11-14-8-5-9-19(14)15(20)10-17)16(21)22-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3/t14-/m0/s1
    • InChIKey: BZYLGQLDCUSRTH-AWEZNQCLSA-N
    • ほほえんだ: ClCC(N1CCC[C@H]1CN(C(=O)OCC1C=CC=CC=1)C)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 22
  • 回転可能化学結合数: 6
  • 複雑さ: 386
  • トポロジー分子極性表面積: 49.8

[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
083714-500mg
S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester
1353997-67-7
500mg
£755.00 2022-03-01
Chemenu
CM498167-1g
(S)-Benzyl((1-(2-chloroacetyl)pyrrolidin-2-yl)methyl)(methyl)carbamate
1353997-67-7 97%
1g
$1499 2023-01-02

[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester 関連文献

[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl esterに関する追加情報

Introduction to [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester (CAS No. 1353997-67-7)

Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, particularly in the synthesis of novel therapeutic agents. One such compound, [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester, with the CAS number 1353997-67-7, has garnered significant attention due to its unique structural properties and potential applications in medicinal chemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in academic and industrial research settings.

The molecular structure of [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester is characterized by a pyrrolidin-2-ylmethyl moiety linked to a 2-chloro-acetyl group, further functionalized with a methyl carbamic acid benzyl ester moiety. This specific arrangement of functional groups contributes to the compound's reactivity and interaction with biological targets, making it a valuable scaffold for drug discovery.

In recent years, there has been a growing interest in the development of chiral compounds for pharmaceutical applications. The (S)-configuration of the pyrrolidin ring in this compound is particularly noteworthy, as enantiomeric purity is often crucial for the efficacy and safety of therapeutic agents. The synthesis of enantiomerically pure compounds like [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester requires sophisticated synthetic methodologies, including asymmetric catalysis and chiral resolution techniques.

The role of [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester in medicinal chemistry extends beyond its structural uniqueness. Researchers have explored its potential as an intermediate in the synthesis of more complex molecules with enhanced pharmacological properties. For instance, the 2-chloro-acetyl group can serve as a versatile handle for further derivatization, allowing chemists to modify the compound's biological activity by introducing additional functional groups or side chains.

Recent studies have highlighted the importance of understanding the mechanistic aspects of drug action at the molecular level. Computational modeling and spectroscopic techniques have been employed to elucidate the interactions between [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester and biological targets such as enzymes and receptors. These studies provide valuable insights into how the compound exerts its effects and offer a foundation for rational drug design.

The pharmaceutical industry continues to invest heavily in research aimed at identifying new therapeutic agents with improved efficacy and reduced side effects. Compounds like [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester represent promising candidates for further development due to their unique chemical properties and potential biological activities. As synthetic chemistry advances, new methodologies for producing enantiomerically pure compounds are being developed, which will further enhance the accessibility of such molecules for drug discovery programs.

In conclusion, [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester (CAS No. 1353997-67-7) is a compound of significant interest in the field of medicinal chemistry. Its unique structural features, chiral configuration, and potential as a synthetic intermediate make it a valuable tool for researchers exploring new therapeutic agents. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in the development of innovative treatments for various diseases.

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